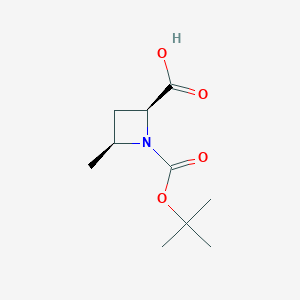

(2S,4S)-1-Tert-butoxycarbonyl-4-methyl-azetidine-2-carboxylic acid

Description

Properties

Molecular Formula |

C10H17NO4 |

|---|---|

Molecular Weight |

215.25 g/mol |

IUPAC Name |

(2S,4S)-4-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-2-carboxylic acid |

InChI |

InChI=1S/C10H17NO4/c1-6-5-7(8(12)13)11(6)9(14)15-10(2,3)4/h6-7H,5H2,1-4H3,(H,12,13)/t6-,7-/m0/s1 |

InChI Key |

SZFDJSLFSMVIOM-BQBZGAKWSA-N |

Isomeric SMILES |

C[C@H]1C[C@H](N1C(=O)OC(C)(C)C)C(=O)O |

Canonical SMILES |

CC1CC(N1C(=O)OC(C)(C)C)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Key Intermediates

- L-Hydroxyproline and derivatives : Frequently used as chiral starting materials for azetidine ring construction due to their inherent stereochemistry.

- Protective groups : tert-Butoxycarbonyl chloride (Boc-Cl) is used to protect the amine functionality during synthesis.

- Coupling agents and solvents : Organic solvents like dichloromethane, tetrahydrofuran (THF), and toluene are employed, often under inert atmosphere and low temperature to control reaction kinetics and selectivity.

Synthetic Route Example Based on Literature

A representative synthetic route involves the following steps:

| Step | Description | Reaction Conditions | Yield |

|---|---|---|---|

| 1 | Protection of amine with tert-butoxycarbonyl group | Dissolve amine in THF, add potassium carbonate, cool to 0°C, add Boc-Cl dropwise, stir overnight at room temperature | High (typically >80%) |

| 2 | Formation of azetidine ring with 4-methyl substituent via cyclization | Refluxing in organic solvents to facilitate ring closure, often using coupling agents to promote amide bond formation | Moderate to high |

| 3 | Purification by flash chromatography | Use of hexane-ethyl acetate mixtures for elution | Purity >95% |

| 4 | Final deprotection or functional group adjustments if necessary | Mild acidic or basic conditions depending on protecting groups | Quantitative |

This method ensures stereochemical control and high purity of the final product.

Specific Method from Patent Literature for Azetidine-2-carboxylic Acid Derivatives

A patented method for preparing (S)-azetidine-2-carboxylic acid, which can be adapted for the 4-methyl substituted analog, involves:

- Salt formation between 1-benzyl-azetidine-2-carboxylic acid and D-alpha-phenylethylamine in solvents like dehydrated alcohol or acetone.

- pH adjustment and recrystallization to purify the intermediate.

- Debenzylation catalyzed by 5-10% palladium on carbon in methanol or ethanol at 10-100°C for 4-24 hours to yield the free azetidine carboxylic acid.

This approach is noted for low cost, ease of operation, and high product purity.

Reaction Conditions and Parameters

| Parameter | Typical Range | Notes |

|---|---|---|

| Temperature | 0°C to reflux (~100°C) | Low temperatures (0-5°C) favored during protective group installation to avoid side reactions; higher temperatures used for cyclization |

| Solvents | THF, dichloromethane, toluene, methanol, ethanol | Choice depends on reaction step; inert solvents preferred to maintain stereochemical integrity |

| Reaction Time | 0.5 to 24 hours | Protective group installation typically overnight; debenzylation 4-24 hours |

| Catalysts | Palladium on carbon (5-10%) | Used for debenzylation step |

| pH Control | pH 1-10 | Critical during salt formation and extraction steps to optimize yield and purity |

Purification Techniques

- Recrystallization : Utilized solvents include dehydrated alcohol, acetone, acetonitrile.

- Flash Chromatography : Hexane-ethyl acetate mixtures are common eluents to separate the desired product from impurities.

- Extraction and pH Adjustments : Multiple aqueous-organic extractions with pH control improve isolation of pure compounds.

Summary Table of Preparation Methods

| Method | Key Steps | Advantages | Disadvantages |

|---|---|---|---|

| Salt formation and recrystallization + Debenzylation (Patent method) | Salt formation with chiral amine, recrystallization, catalytic debenzylation | High purity, cost-effective, scalable | Requires palladium catalyst, multiple steps |

| Protective group installation + Cyclization + Flash chromatography | Boc protection, ring closure via reflux, chromatographic purification | Good stereochemical control, adaptable | Requires chromatographic purification, sensitive to conditions |

| Hydroxyproline derivative route | Starting from L-hydroxyproline, protective group installation, substitution, crystallization | Uses chiral pool, high stereoselectivity | Multi-step, temperature-sensitive |

Research Findings and Analytical Data

- Spectroscopic Analysis : NMR (1H, 13C) confirms stereochemistry and functional groups; IR spectroscopy identifies Boc and carboxylic acid moieties.

- Thermal Analysis : Melting points and decomposition temperatures are consistent with high-purity azetidine derivatives.

- Yields : Typically range from 80% to over 90% depending on step and scale.

- Stereochemical Purity : Maintained throughout synthesis by use of chiral starting materials and controlled reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(2S,4S)-1-Tert-butoxycarbonyl-4-methyl-azetidine-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the azetidine ring or the Boc-protected nitrogen.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(2S,4S)-1-Tert-butoxycarbonyl-4-methyl-azetidine-2-carboxylic acid has several scientific research applications:

Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceuticals, particularly those targeting the central nervous system.

Biological Studies: The compound is used in the study of enzyme inhibitors and receptor ligands.

Material Science: It is employed in the development of novel polymers and materials with unique properties

Mechanism of Action

The mechanism of action of (2S,4S)-1-Tert-butoxycarbonyl-4-methyl-azetidine-2-carboxylic acid involves its interaction with specific molecular targets. The Boc group provides steric protection, allowing selective reactions at other sites. The azetidine ring can interact with biological targets, potentially inhibiting enzymes or modulating receptor activity .

Comparison with Similar Compounds

Structural Analogs: Ring Size and Substituent Effects

The following table compares the target compound with structurally related pyrrolidine derivatives (5-membered analogs) and other azetidine/thiazolidine analogs from the evidence:

Key Observations:

- Substituent Effects: Electron-Withdrawing Groups (e.g., cyano, fluoro): Increase polarity and reactivity (e.g., cyano in ). Aromatic Substituents (e.g., phenyl, pyridinyl): Enhance π-π stacking interactions, as seen in crystal structures . Halogens (e.g., chloro, fluoro): Improve lipophilicity and metabolic stability but may introduce toxicity risks .

Stereochemical Variants

Stereochemistry significantly impacts biological activity and synthetic utility:

- (2R,4S)-1-Boc-4-phenylpyrrolidine-2-carboxylic acid (CAS 144069-70-5): Differs in configuration at the 2-position; may exhibit distinct binding affinities in chiral environments .

- (2S,4R)-1-Boc-4-benzylpyrrolidine-2-carboxylic acid (CAS 1229439-64-8): Benzyl substituent at 4R position alters steric interactions compared to the target compound’s methyl group .

Physicochemical Properties

- Melting Points: Cyano-substituted analogs (e.g., ) exhibit higher melting points (~138°C) due to strong dipole interactions.

- Hydrogen Bonding: Compounds like the thiazolidine derivative in form O–H⋯N hydrogen bonds, influencing solubility and crystal packing.

- LogD Values: The chloro-phenoxy derivative in has a calculated LogD (pH 5.5) of 3.62, indicating moderate lipophilicity .

Biological Activity

(2S,4S)-1-Tert-butoxycarbonyl-4-methyl-azetidine-2-carboxylic acid is a chiral azetidine derivative that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This compound serves as a significant building block for the synthesis of various pharmaceuticals and has been studied for its interactions with biological targets.

The mechanism of action of this compound involves its interaction with specific molecular targets. The tert-butoxycarbonyl (Boc) group provides steric protection, allowing selective reactions at other sites. The azetidine ring can interact with biological targets, potentially inhibiting enzymes or modulating receptor activity.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

- Enzyme Inhibition : It has been utilized in studies to explore its role as an enzyme inhibitor, particularly in the context of central nervous system targets.

- Receptor Modulation : The compound may modulate receptor activity, affecting biological pathways related to neurotransmission and other physiological processes.

- Anticancer Properties : Some studies suggest potential anticancer activity through its ability to affect cellular pathways involved in tumor growth and proliferation.

Research Findings

Recent studies have highlighted the biological significance of this compound:

- In vitro Studies : In vitro assays have demonstrated that this compound can inhibit specific enzymes with low nanomolar potency, indicating strong biological activity .

- Structure-Activity Relationship (SAR) : Research has focused on optimizing the structure of related compounds to enhance their biological efficacy. Variations in substituents have been shown to significantly impact potency and selectivity against target enzymes .

- Case Studies : Specific case studies have reported the successful application of this compound in developing new therapeutic agents targeting various diseases, including neurodegenerative disorders and cancers.

Comparative Analysis

To better understand the uniqueness of this compound, it is helpful to compare it with similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| This compound | Structure | Enzyme inhibitor, receptor modulator |

| (2S,4S)-1-Tert-butoxycarbonyl-4-phenoxypyrrolidine-2-carboxylic acid | Structure | Similar enzyme inhibition profile |

| (2S,4S)-4-Methoxy-pyrrolidine-1,2-dicarboxylic acid 1-tert-butyl ester | Structure | Reduced potency compared to azetidine |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.